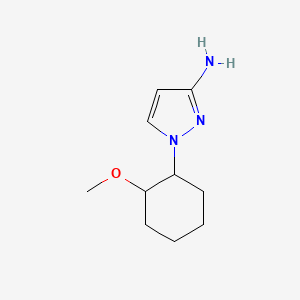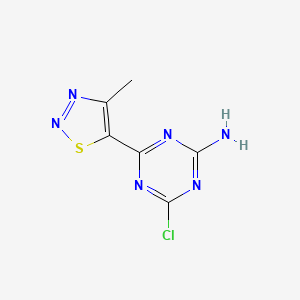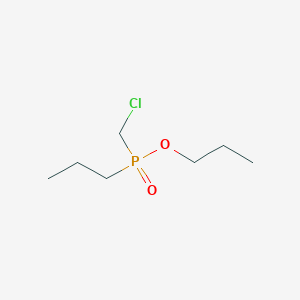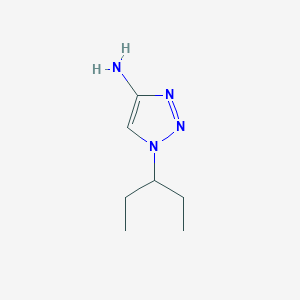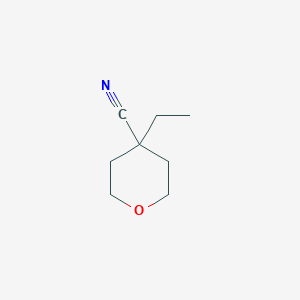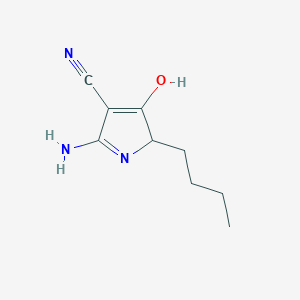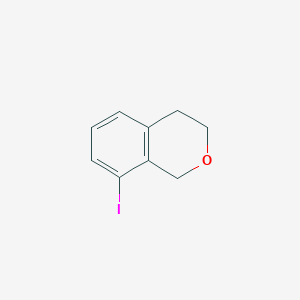
8-Iodo-3,4-dihydro-1H-2-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodo-3,4-dihydro-1H-2-benzopyran is an organic compound with the molecular formula C9H9IO It is a derivative of 2-benzopyran, where an iodine atom is substituted at the 8th position of the benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-3,4-dihydro-1H-2-benzopyran typically involves the iodination of 3,4-dihydro-2H-1-benzopyran. One common method is the reaction of 3,4-dihydro-2H-1-benzopyran with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions
8-Iodo-3,4-dihydro-1H-2-benzopyran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form 8-iodo-2H-1-benzopyran-1-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as tetrahydrofuran or diethyl ether.
Major Products
Substitution: Formation of 8-substituted-3,4-dihydro-1H-2-benzopyran derivatives.
Oxidation: Formation of 8-iodo-2H-1-benzopyran-1-one.
Reduction: Formation of 3,4-dihydro-1H-2-benzopyran.
Scientific Research Applications
8-Iodo-3,4-dihydro-1H-2-benzopyran has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and anti-inflammatory agents.
Material Science: The compound can be used in the development of new materials with unique optical and electronic properties.
Chemical Biology: It serves as a probe for studying biological processes involving benzopyran derivatives.
Pharmaceutical Research: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 8-Iodo-3,4-dihydro-1H-2-benzopyran depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved would vary based on the specific bioactive derivative being studied .
Comparison with Similar Compounds
8-Iodo-3,4-dihydro-1H-2-benzopyran can be compared with other benzopyran derivatives:
3,4-Dihydro-2H-1-benzopyran: Lacks the iodine substitution, making it less reactive in certain chemical reactions.
8-Bromo-3,4-dihydro-1H-2-benzopyran: Similar in structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
8-Chloro-3,4-dihydro-1H-2-benzopyran: Contains a chlorine atom, leading to different chemical and biological properties compared to the iodine derivative.
Properties
Molecular Formula |
C9H9IO |
|---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
8-iodo-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C9H9IO/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3H,4-6H2 |
InChI Key |
OTPLOUWTJHJEIO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



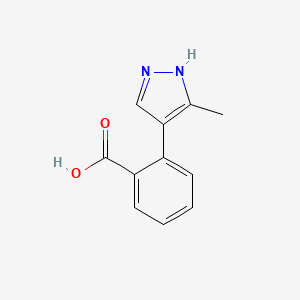
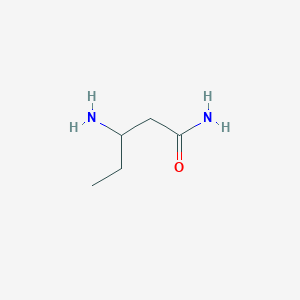
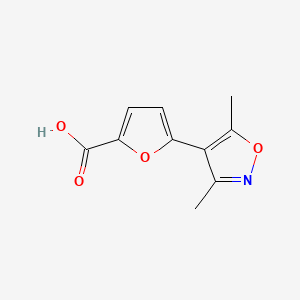
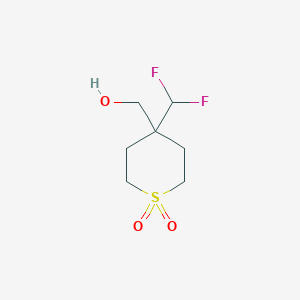
![[1-(3-Bromopropyl)pyrrolidin-3-yl]methanol](/img/structure/B13159588.png)
